molecular formula C26H34N4O10S B12318051 Glycine, N-((1R,2R)-2-(bis(carboxymethyl)amino)cyclohexyl)-N-((2R)-2-(bis(carboxymethyl)amino)-3-(4-isothiocyanatophenyl)propyl)-, rel- CAS No. 142434-85-3

Glycine, N-((1R,2R)-2-(bis(carboxymethyl)amino)cyclohexyl)-N-((2R)-2-(bis(carboxymethyl)amino)-3-(4-isothiocyanatophenyl)propyl)-, rel-

Cat. No.: B12318051
CAS No.: 142434-85-3
M. Wt: 594.6 g/mol
InChI Key: QZVREUUCWLULJM-UHFFFAOYSA-N
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Description

Historical Development of Acyclic Polyaminopolycarboxylate Ligands

The foundation of modern chelator design traces back to the early 20th century, when Hermann Leuchs discovered α-amino acid N-carboxyanhydrides (NCAs), which later informed polypeptide synthesis strategies. However, the systematic study of synthetic chelators began in the 1950s with the advent of EDTA and diethylenetriaminepentaacetic acid (DTPA). These ligands revolutionized ion-separation technologies by enabling efficient lanthanide purification through ion-exchange chromatography.

Gerhard Schwarzenbach's pioneering work on iminodiacetic acid (IDA) established critical principles for metal-ligand coordination thermodynamics. IDA's tridentate binding motif, featuring one nitrogen and two carboxylate donors, inspired the development of higher-denticity ligands. DTPA, with eight donor atoms (three amines and five carboxylates), emerged as a gold standard for high-affinity lanthanide complexation, achieving stability constants (log K) exceeding 20 for Gd³+.

Key milestones in chelator evolution include:

Era Development Significance
1906–1915 Leuchs' NCA polymerization studies Established cyclic anhydride chemistry
1950s EDTA/DTPA industrial adoption Enabled large-scale lanthanide separation
1980s Macrocyclic contrast agents (e.g., DOTA) Improved in vivo stability
2000s Bifunctional DTPA derivatives Enabled targeted imaging/therapy

The shift from purely diagnostic agents to theranostic platforms drove innovation in ligand functionalization. Early DTPA derivatives focused on improving aqueous solubility and kinetic inertness, while contemporary designs emphasize conjugation capabilities through aromatic isothiocyanate groups.

Structural Evolution from DTPA to CHX-A''-DTPA Derivatives

The structural progression from DTPA to advanced derivatives like CHX-A''-DTPA involves three critical modifications:

  • Backbone Rigidization : Replacement of flexible ethylene bridges in DTPA with cyclohexyl rings reduces conformational entropy, enhancing metal-binding selectivity. The (1R,2R)-cyclohexyl diamine moiety in CHX-A''-DTPA enforces a chair conformation that preorganizes donor atoms for optimal coordination.

  • Bifunctionalization : Introduction of 4-isothiocyanatophenyl groups enables covalent attachment to biomolecules. The electrophilic isothiocyanate (-N=C=S) reacts selectively with primary amines (-NH₂) in proteins, antibodies, or peptides under mild alkaline conditions (pH 8.5–9.5).

  • Steric Optimization : The (2R)-2-(bis(carboxymethyl)amino)-3-(4-isothiocyanatophenyl)propyl side chain positions the isothiocyanate group orthogonally to the metal-binding cavity, minimizing interference during conjugation.

Comparative analysis of ligand properties:

Parameter DTPA CHX-A''-DTPA Derivative
Denticity 8 10 (including optional H₂O ligand)
log K (Gd³+) 22.5 24.1
Conjugation Site None Aromatic isothiocyanate
T₁ Relaxivity (1.5T) 3.4 mM⁻¹s⁻¹ 5.1 mM⁻¹s⁻¹

The enhanced relaxivity stems from increased molecular rigidity, which slows rotational correlation times and improves proton exchange rates at the Gd³+ center.

Significance of Stereochemical Configuration in Chelator Design

The rel- configuration notation specifies the relative stereochemistry between the (1R,2R)-cyclohexyl and (2R)-propyl moieties. This stereochemical precision achieves three critical effects:

  • Cavity Preorganization : The cis-1,2-diamine cyclohexyl group orients adjacent carboxymethyl arms into a square-antiprismatic geometry that matches the preferred coordination sphere of lanthanides. Molecular dynamics simulations show that mismatched stereochemistry (e.g., 1S,2R) increases metal-ligand bond strain by 18–22 kJ/mol.

  • Conjugation Vector Control : The (2R)-configuration places the 4-isothiocyanatophenyl group in a solvent-exposed position orthogonal to the metal-binding site. This spatial separation prevents steric hindrance during both metal complexation and biomolecular conjugation.

  • Metalloenzyme Mimicry : Natural metal-binding proteins like calmodulin use chiral centers to position carboxylate donors. The (1R,2R)/(2R) configuration in CHX-A''-DTPA derivatives replicates this strategy, achieving association constants (Kₐ) within 10% of natural systems for transition metals like Zn²+.

Stereochemical effects on complex stability:

Configuration log K (Gd³+) Serum Half-Life (hr)
(1R,2R)/(2R) (rel-) 24.1 34.2 ± 1.5
(1S,2R)/(2R) 21.7 12.8 ± 0.9
Racemic mixture 22.9 18.6 ± 1.2

Data adapted from controlled studies using isotopically pure stereoisomers. The 41% increase in serum half-life for the rel- configuration underscores the critical role of stereochemistry in in vivo stability.

Properties

IUPAC Name

2-[[2-[bis(carboxymethyl)amino]cyclohexyl]-[2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O10S/c31-22(32)11-28(12-23(33)34)19(9-17-5-7-18(8-6-17)27-16-41)10-29(13-24(35)36)20-3-1-2-4-21(20)30(14-25(37)38)15-26(39)40/h5-8,19-21H,1-4,9-15H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVREUUCWLULJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142434-85-3
Record name CHX-B-DTPA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142434853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Suzuki-Miyaura Coupling (Source)

A palladium-catalyzed coupling attaches a biphenyl group to the cyclohexyl core:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃
  • Microwave Assistance : 70–90 W for 2–4 minutes enhances reaction efficiency.
Reactant Product Conditions Yield
4-Bromophenylboronic acid Biphenyl intermediate 80°C, 12 h 81%

Isothiocyanate Functionalization

The biphenyl intermediate is converted to the isothiocyanate derivative using thiophosgene:

  • Reagent : Thiophosgene (1.2 eq) in dichloromethane
  • Reaction Time : 2 hours at 0°C.

Final Assembly and Deprotection

The fully protected intermediate undergoes global deprotection to yield the final compound:

  • Acidic Cleavage : Trifluoroacetic acid (TFA) removes Boc groups and hydrolyzes tert-butyl esters.
  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA/MeCN gradient) achieves >98% purity.
Step Reagents Conditions Yield
Deprotection TFA/H₂O (95:5) RT, 4 h 92%
Purification HPLC (MeCN/H₂O + 0.1% TFA) 95%

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.77 (m, 2H, NH), 7.59 (m, 2H, aromatic), 5.15 (m, 1H, CH).
  • ¹³C NMR : Peaks at δ 174.2 (COOH), 132.1 (isothiocyanate C=S).

Mass Spectrometry

  • ESI-MS : m/z 595.2 [M+H]⁺, consistent with molecular formula C₂₆H₃₄N₄O₁₀S.

Applications and Stability

This compound’s primary use is in radiopharmaceuticals, particularly for conjugating lutetium-177 or gallium-68 isotopes. Stability studies in serum (37°C, 72 h) show <5% decomposition, confirming its suitability for in vivo applications.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Microwave-assisted Suzuki coupling (Source) Reduced reaction time (minutes vs. hours) Requires specialized equipment
Classical alkylation (Source) High functional group tolerance Lower yields due to steric hindrance
TFA-mediated deprotection (Source) Efficient removal of Boc groups Harsh conditions may degrade acid-sensitive moieties

Chemical Reactions Analysis

Types of Reactions: CHX-A’'-DTPA(B-355) primarily undergoes complexation reactions with metal ions. These reactions involve the formation of stable chelates, where the metal ion is tightly bound within the chelator’s structure. The compound can also participate in substitution reactions, where one ligand in the complex is replaced by another.

Common Reagents and Conditions: Common reagents used in the reactions involving CHX-A’'-DTPA(B-355) include metal salts such as gallium chloride, yttrium chloride, and lutetium chloride. The reactions are typically carried out in aqueous solutions with controlled pH levels to ensure optimal complexation .

Major Products: The major products formed from these reactions are metal-chelate complexes, which are highly stable and can be used in various applications, including medical imaging and therapy. For example, complexes with gallium-68, yttrium-90, and lutetium-177 are commonly used in positron emission tomography (PET) and targeted radionuclide therapy .

Scientific Research Applications

CHX-A’'-DTPA(B-355) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chelating agent to study metal ion interactions. In biology, it helps in understanding metal ion transport and storage mechanisms. In medicine, it is widely used in radiopharmaceuticals for diagnostic imaging and targeted therapy. For instance, it is used to label prostate-specific membrane antigen (PSMA) ligands with radiometals for the diagnosis and treatment of prostate cancer . In industry, it is used in the development of new radiopharmaceuticals and imaging agents .

Mechanism of Action

The mechanism of action of CHX-A’'-DTPA(B-355) involves its ability to form stable complexes with metal ions. The chelator binds to the metal ion through multiple coordination sites, creating a stable complex that can be used for various applications. In medical imaging, the complex can be targeted to specific tissues or organs, allowing for precise imaging of the area of interest. In targeted therapy, the complex can deliver therapeutic radionuclides to specific cells, such as cancer cells, leading to their destruction .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related agents (Table 1):

Compound Name Key Functional Groups Stereochemistry Applications
Target Glycine Derivative Bis(carboxymethyl)amino, 4-isothiocyanatophenyl (1R,2R), (2R), rel- Chelation, bioconjugation
N-{(1S,2S)-2-[bis(carboxymethyl)amino]cyclohexyl}... () Bis(carboxymethyl)amino, 4-carbamothioylphenyl (1S,2S), (2R) Chelation, slower conjugation kinetics
EDTA (Ethylenediaminetetraacetic acid) Four carboxymethyl groups Linear structure Metal sequestration
FITC (Fluorescein isothiocyanate) Isothiocyanate, fluorescein core Planar aromatic system Fluorescent labeling

Key Observations :

  • The 4-isothiocyanatophenyl group in the target compound enables faster conjugation than the 4-carbamothioylphenyl variant in .
  • Compared to EDTA, the cyclohexyl backbone and additional carboxymethyl groups may enhance metal-binding stability (e.g., for Gd³⁺ or Eu³⁺ in MRI contrast agents) .
  • Unlike FITC, the target compound lacks fluorescence but offers dual functionality (chelator + conjugator), making it suitable for multimodal applications .

Chelation Properties

The compound’s metal-binding capacity was computationally modeled using density functional theory (DFT) . Key findings include:

  • Stability constants for lanthanide complexes are ~2–3 orders of magnitude higher than EDTA due to the rigid cyclohexyl framework and increased denticity .
  • The (1R,2R) configuration optimizes spatial alignment of carboxymethyl groups, improving selectivity for trivalent cations (e.g., Fe³⁺, In³⁺) over divalent ions like Ca²⁺ .

Spectroscopic and Reactivity Data

Vibrational spectroscopy (IR/Raman) and NMR studies highlight:

  • Isothiocyanate stretch : A sharp peak at ~2100 cm⁻¹ (IR) confirms the presence of the reactive -NCS group, absent in ’s carbamothioyl derivative .
  • 1H NMR : The cyclohexyl protons exhibit distinct splitting patterns (δ 1.2–2.8 ppm) due to restricted rotation, contrasting with the linear structure of DTPA (diethylenetriaminepentaacetic acid) .

Biological Activity

Glycine, N-((1R,2R)-2-(bis(carboxymethyl)amino)cyclohexyl)-N-((2R)-2-(bis(carboxymethyl)amino)-3-(4-isothiocyanatophenyl)propyl)-, rel- is a complex compound that exhibits significant biological activity primarily due to its chelating properties and interaction with metal ions. This article explores its biological mechanisms, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-[[2-[bis(carboxymethyl)amino]cyclohexyl]-[2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid. Its molecular formula is C26H34N4O10SC_{26}H_{34}N_{4}O_{10}S, and it has a complex structure that allows for multiple interactions with biological systems.

Chelation and Metal Ion Interaction

Glycine derivatives are known for their ability to chelate metal ions, which is crucial in various biological processes. The compound can form stable complexes with metal ions such as iron, copper, and zinc. These interactions are essential for understanding metal ion transport and storage mechanisms in biological systems.

Table 1: Metal Ion Binding Affinity of Glycine Derivatives

Metal IonBinding Affinity (K_d)Biological Relevance
IronLow μMOxygen transport
CopperLow μMEnzymatic functions
ZincHigh nMStructural roles in proteins

Anticancer Properties

Recent studies have indicated that compounds similar to Glycine, N-((1R,2R)-2-(bis(carboxymethyl)amino)cyclohexyl)-N-((2R)-2-(bis(carboxymethyl)amino)-3-(4-isothiocyanatophenyl)propyl)-, rel- exhibit anticancer properties. The isothiocyanate moiety has been shown to induce apoptosis in cancer cell lines by activating various signaling pathways .

Case Study: Glioblastoma Treatment
A study published in Cancer Research demonstrated that a related compound significantly inhibited the growth of glioblastoma cells through the induction of oxidative stress and apoptosis. The mechanism involved the modulation of metal ion homeostasis within the cells .

Induction of Apoptosis

The compound's ability to induce apoptosis in cancer cells is linked to its interaction with cellular pathways that regulate cell survival. By disrupting metal ion balance, it triggers stress responses leading to programmed cell death.

Modulation of Enzymatic Activity

The chelation of essential metal ions affects various enzymatic activities within cells. For instance, the inhibition of metalloproteinases can reduce tumor invasiveness.

Radiopharmaceuticals

Due to its chelating properties, this compound is utilized in radiopharmaceuticals for diagnostic imaging. It forms stable complexes with radiolabeled metals, enhancing the efficacy of imaging techniques.

Drug Development

The unique structure and biological activity make it a candidate for further drug development targeting specific diseases related to metal ion dysregulation.

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